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molecular formula C11H7ClO2S2 B8444606 5-(4-Chlorophenylsulfanyl)thiophene-2-carboxylic acid

5-(4-Chlorophenylsulfanyl)thiophene-2-carboxylic acid

Cat. No. B8444606
M. Wt: 270.8 g/mol
InChI Key: QGNFGIFJZOBJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562816B2

Procedure details

5-(4-Chlorophenylsulfanyl)thiophene-2-carboxaldehyde (6.1 g, 24 mmol) is dissolved in a mixture of THF, tBuOH, and water (3:3:1, 255 mL). 2-methyl-2-butene (20.3 mL, 192 mmol) is added followed by KH2PO4 (9.8 g, 72 mmol) and then NaClO2 (80%, 8.17 g, 72.3 mmol). The mixture is stirred at rt for 2 hours. Aqueous KHSO4 (0.5M, 200 mL) is added and the organic solvents are removed in vacuo to produce an aqueous suspension of the product. The precipitate is collected by filtration, dissolved in IN NaOH and washed two times with ether. The aqueous solution is then acidified to pH<2 with concentrated HCl and a precipitate formed. The precipitate is collected by filtration and washed with 0.5M NaHSO4 then water. The solid is dried in vacuo to give 5.7 g (87%) of 5-(4-chlorophenylsulfanyl)thiophene-2-carboxylic acid. MS for C11H7ClO2S2, (ES) m/z: 269 (M−H)−.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
255 mL
Type
solvent
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
8.17 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[S:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.CC(=CC)C.[OH:21]P([O-])(O)=O.[K+].[O-]Cl=O.[Na+].OS([O-])(=O)=O.[K+]>C1COCC1.CC(O)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[S:13][C:12]([C:14]([OH:21])=[O:15])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(S1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
255 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.3 mL
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
KH2PO4
Quantity
9.8 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Four
Name
Quantity
8.17 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
to produce
ADDITION
Type
ADDITION
Details
an aqueous suspension of the product
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in IN NaOH
WASH
Type
WASH
Details
washed two times with ether
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with 0.5M NaHSO4
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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